3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Description
Properties
IUPAC Name |
3-fluoro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOHKJUXBQYHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744802 | |
| Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-95-0 | |
| Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a cascade process involving Ugi-3CR/aza Diels-Alder/N-acylation/aromatization has been reported for the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolopyridine derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridines .
Scientific Research Applications
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor, influencing the receptor’s activity and downstream signaling pathways . This modulation can lead to various physiological effects, making it a compound of interest in pharmacological research .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The pyrrolo[3,4-b]pyridin-5-one core is highly versatile, with modifications at positions 2, 3, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Fluorine vs. Halogens : The 3-fluoro derivative’s smaller size and electronegativity favor metabolic stability and electronic modulation compared to bulkier chloro/bromo analogs .
- Solubility: Morpholino and hydrophilic substituents (e.g., in compound 1k) improve solubility, whereas aryl/benzyl groups (e.g., 6-phenyl) increase lipophilicity .
Biological Activity
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, identified by its CAS number 1256790-95-0, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 152.13 g/mol. The compound features a pyrrolopyridine structure, which is significant in the development of various pharmaceuticals.
| Property | Value |
|---|---|
| Molecular Formula | C7H7FN2 |
| Molecular Weight | 152.13 g/mol |
| CAS Number | 1256790-95-0 |
| Purity | Varies (typically >95%) |
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research published in Journal of Medicinal Chemistry demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. A study published in Neuroscience Letters revealed that this compound protects neuronal cells from oxidative stress-induced apoptosis. The compound was shown to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro tests demonstrated efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism is hypothesized to involve disruption of bacterial cell membrane integrity.
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled trial involving human lung cancer cell lines (A549), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 µM, indicating significant potency.
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration induced by glutamate toxicity, administration of the compound led to a marked improvement in behavioral outcomes and reduced neuronal loss compared to control groups. Histological analysis confirmed decreased apoptosis in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
